

# Spectroscopic Profile of 2-Bromo-3-phenylpropanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *2-Bromo-3-phenylpropanoic acid*

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This technical guide provides a comprehensive overview of the available spectroscopic data for **2-bromo-3-phenylpropanoic acid**. Due to the limited availability of a complete spectroscopic dataset for **2-bromo-3-phenylpropanoic acid** in the public domain, this guide also includes illustrative data from the closely related compound, 2,3-dibromo-3-phenylpropanoic acid, to provide a more complete picture for researchers. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and a visual workflow of the analytical process.

## Spectroscopic Data

The following sections present the available mass spectrometry data for **2-bromo-3-phenylpropanoic acid** and the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for 2,3-dibromo-3-phenylpropanoic acid.

### 1.1. Mass Spectrometry (MS) of (S)-**2-Bromo-3-phenylpropanoic Acid**

Mass spectrometry of (S)-**2-bromo-3-phenylpropanoic acid**, obtained via gas chromatography-mass spectrometry (GC-MS), reveals key fragmentation patterns that are instrumental in its identification. The major peaks are summarized below.

m/z	Relative Intensity (%)	Plausible Fragment
91	100	[C7H7] <sup>+</sup> (Tropylium ion)
149	~50	[C9H9O2] <sup>+</sup>
228/230	~10	[M-HBr] <sup>+</sup> (Isotopic peaks for Br)

## 1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,3-Dibromo-3-phenylpropanoic Acid

Disclaimer: The following NMR data is for 2,3-dibromo-3-phenylpropanoic acid and is provided as an illustrative example due to the lack of readily available, complete NMR data for **2-bromo-3-phenylpropanoic acid**.

### <sup>1</sup>H NMR (Proton NMR)

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shifts for 2,3-dibromo-3-phenylpropanoic acid are presented below.[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~11.0	Singlet (broad)	1H	-COOH
7.2 - 7.5	Multiplet	5H	Aromatic C-H
5.10 - 5.45	Doublet	1H	CH(Br)COOH
4.8 - 5.0	Doublet	1H	Ph-CH(Br)

### <sup>13</sup>C NMR (Carbon-13 NMR)

Carbon-13 NMR spectroscopy provides information on the different carbon environments in a molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~170	-COOH
128 - 138	Aromatic C
~50-60	CH(Br)COOH
~45-55	Ph-CH(Br)

### 1.3. Infrared (IR) Spectroscopy of 2,3-Dibromo-3-phenylpropanoic Acid

Disclaimer: The following IR data is for 2,3-dibromo-3-phenylpropanoic acid and is provided as an illustrative example.

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
~1700	Strong	C=O stretch (Carboxylic acid)
1400-1600	Medium	C=C stretch (Aromatic ring)
600-800	Strong	C-Br stretch

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid organic acids like **2-bromo-3-phenylpropanoic acid**.

### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 10-20 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{D}_2\text{O}$ ) in a clean, dry vial. The choice of solvent is critical to avoid signal overlap with the analyte.

- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Ensure there are no solid particles in the solution.
- Data Acquisition: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity. For  $^1\text{H}$  NMR, a standard single-pulse experiment is typically run. For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance sensitivity.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

## 2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

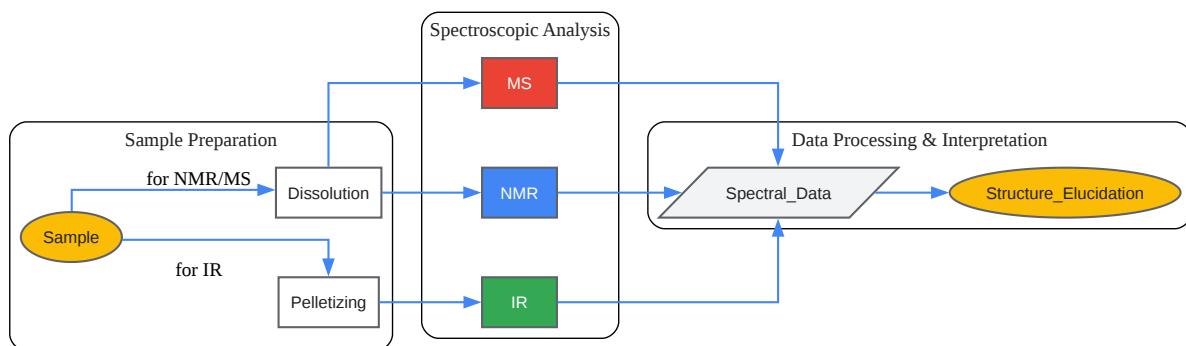
## 2.3. Mass Spectrometry (MS)

- Sample Introduction (for GC-MS):
  - Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

- Inject a small volume of the solution into the gas chromatograph, which separates the components of the sample before they enter the mass spectrometer.
- Ionization: As the sample elutes from the GC column and enters the mass spectrometer, it is ionized, typically by electron impact (EI) or chemical ionization (CI).
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ .
- Data Interpretation: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern provides structural information.

## Visualization of the Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.



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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

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## References

- 1. [homework.study.com](https://homework.study.com) [homework.study.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-3-phenylpropanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093534#2-bromo-3-phenylpropanoic-acid-spectroscopic-data-nmr-ir-ms>

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